Buspirone hydrochloride
Overview
Description
Buspirone Hydrochloride: is an anxiolytic medication primarily used to treat anxiety disorders, particularly generalized anxiety disorder. It is known for its unique structure and pharmacological profile, distinguishing it from other anxiolytic drugs like benzodiazepines and barbiturates . This compound is a serotonin 5-HT1A receptor agonist, which increases action at serotonin receptors in the brain .
Mechanism of Action
Target of Action
Buspirone hydrochloride primarily targets the serotonin 5-HT1A receptors . These receptors play a crucial role in the regulation of mood and anxiety . Buspirone acts as a partial agonist at these receptors, enhancing the action of serotonin in the brain .
Mode of Action
The therapeutic action of buspirone in generalized anxiety disorders is thought to be mainly derived from its interaction with two major 5-HT1A receptor subtypes that are involved in the brain’s anxiety and fear circuitry . Buspirone acts as a full agonist at presynaptic 5-HT1A receptors, enhancing the serotonergic activity in these brain areas .
Biochemical Pathways
It is known that buspirone’s anxiolytic effects are related to its effect on the neurotransmitter serotonin (5-ht) . By acting as an agonist at the 5-HT1A receptors, buspirone enhances the action of serotonin, a neurotransmitter that helps regulate mood .
Pharmacokinetics
Buspirone is rapidly absorbed and undergoes extensive first-pass metabolism . The bioavailability of buspirone is approximately 4% . It is extensively metabolized, with one of the major metabolites being 1-pyrimidinylpiperazine (1-PP), which may contribute to the pharmacological activity of buspirone . The elimination half-life of buspirone is about 2.5 hours .
Result of Action
The molecular and cellular effects of buspirone’s action primarily involve the enhancement of serotonergic activity in the brain areas involved in anxiety and fear circuitry . This results in the alleviation of symptoms of anxiety disorders .
Action Environment
The efficacy and stability of buspirone can be influenced by various environmental factors. For instance, social experience since early life can affect the therapeutic action of buspirone . Furthermore, the administration of buspirone with food can increase its bioavailability, as well as its peak plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) .
Biochemical Analysis
Biochemical Properties
Buspirone hydrochloride interacts with several enzymes, proteins, and other biomolecules. Its primary interaction is with the 5-HT1A receptor, a subtype of the serotonin receptor. This compound acts as a partial agonist at this receptor, meaning it binds to the receptor and triggers a response, but not to the same extent as a full agonist .
Cellular Effects
This compound has various effects on cells and cellular processes. By binding to the 5-HT1A receptor, it influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism. The activation of the 5-HT1A receptor can lead to changes in cyclic adenosine monophosphate (cAMP) production, protein kinase A activity, and gene transcription .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the 5-HT1A receptor. As a partial agonist, it binds to the receptor and induces a conformational change, leading to a cascade of intracellular events. These events can include inhibition or activation of enzymes, changes in ion channel permeability, and alterations in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Lower doses may have a threshold effect, while higher doses can lead to toxic or adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by the cytochrome P450 system, specifically the CYP3A4 enzyme. This metabolism results in several metabolites, including 5-hydroxybuspirone and 6-hydroxybuspirone .
Transport and Distribution
This compound is distributed throughout the body after oral administration. It is highly protein-bound in plasma, primarily to albumin and α1-acid glycoprotein .
Subcellular Localization
This compound, as a small molecule drug, does not have a specific subcellular localization. Its target, the 5-HT1A receptor, is located in the cell membrane. Upon binding to the receptor, this compound can influence the activity and function of the receptor and associated intracellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Buspirone Hydrochloride typically involves the alkylation of 1-(2-pyrimidyl)piperazine with 3-chloro-1-cyanopropane to form an intermediate compound. This intermediate is then subjected to further reactions to yield Buspirone .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Buspirone Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents such as lithium aluminum hydride.
Substitution: Often utilizes halogenated compounds under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
Buspirone Hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Alprazolam: A benzodiazepine used for anxiety and panic disorders.
Diazepam: Another benzodiazepine with similar uses but a longer half-life compared to Buspirone Hydrochloride.
Clonazepam: Used for anxiety and seizure disorders, it also has sedative effects.
Uniqueness of this compound: this compound is unique in its selective action on serotonin receptors without the sedative and muscle-relaxant effects seen in benzodiazepines. This makes it a preferred choice for patients who need anxiolytic treatment without the risk of sedation or dependency .
Properties
IUPAC Name |
8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O2.ClH/c27-18-16-21(6-1-2-7-21)17-19(28)26(18)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20;/h5,8-9H,1-4,6-7,10-17H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLFGYGYQXUFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=CC=N4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1037193 | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33386-08-2 | |
Record name | Buspirone hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33386-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buspirone hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033386082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759571 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=751138 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buspirone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1037193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BUSPIRONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/207LT9J9OC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Buspirone Hydrochloride?
A1: While the exact mechanism of action for this compound's anxiolytic effects remains unclear, research suggests it doesn't primarily function through the benzodiazepine-gamma-aminobutyric acid-chloride ionophore complex like traditional benzodiazepines []. Studies indicate potential interactions with serotonin receptors, specifically as an agonist of the 5-HT1A receptor subtype [].
Q2: Can this compound impact hormone secretion?
A2: Research shows this compound can elevate both prolactin and growth hormone levels in humans. The increase in prolactin might be linked to dopamine antagonist effects at the pituitary gland. Conversely, a dopamine agonist action in the hypothalamus could explain the growth hormone elevation [].
Q3: What is the chemical structure and molecular formula of this compound?
A3: this compound is an azaspirodecanedione derivative. Its chemical name is 8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione monohydrochloride [, ].
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is 422 g/mol [].
Q5: Are there any spectroscopic techniques commonly used to analyze this compound?
A5: Yes, several spectroscopic techniques are employed for this compound analysis. UV spectrophotometry is commonly used, with a maximum absorption wavelength (λmax) of 239 nm observed in a 50% aqueous methanol solution []. Additionally, 1H and 13C solid-state NMR spectroscopy can differentiate between polymorphic forms of the drug [].
Q6: Is this compound stable in solid form?
A6: Studies have investigated the stability of this compound in its solid form []. While generally stable, exposure to certain conditions like heat and humidity can lead to degradation.
Q7: How does this compound behave in different pH environments?
A7: Research indicates that the release rate of this compound from sustained-release tablets is not significantly impacted by the pH of the dissolution medium []. This suggests stability across a range of pH values.
Q8: What is the typical bioavailability of this compound after oral administration?
A8: this compound has a low oral bioavailability of approximately 4%, primarily attributed to extensive first-pass metabolism [, ].
Q9: What strategies have been explored to improve the bioavailability of this compound?
A9: Numerous approaches have been investigated to enhance this compound bioavailability, including:
- Intranasal Delivery: Formulating this compound into nasal gel sprays [] or nanovesicular gels [] bypasses first-pass metabolism and has demonstrated improved bioavailability in animal models.
- Microemulsions: Oil-in-water microemulsions designed for intranasal delivery have shown promise in increasing this compound bioavailability in rats [].
- Buccal Delivery: Developing controlled-release effervescent buccal discs using polymers like HPMC has been explored to enhance drug permeation and absorption [].
- Sustained-Release Formulations: Creating sustained-release tablets using polymers like HPMC [, , ] or incorporating poly-ε-caprolactone (PCL) [] aims to prolong drug release and improve bioavailability.
Q10: What types of polymers have been investigated for this compound sustained-release formulations?
A10: Various polymers have been studied for their potential in controlling this compound release, including:
- Hydroxypropyl Methylcellulose (HPMC): This hydrophilic polymer is widely used in sustained-release formulations and has been successfully employed in this compound tablets [, , ].
- Poly-ε-caprolactone (PCL): PCL is a biodegradable and biocompatible polymer that has shown promise in extending the release of this compound from tablets [].
- Carbopol 934P: This polymer, known for its mucoadhesive properties, has been used in combination with HPMC to further control drug release from this compound tablets [].
Q11: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A11: Several methods are employed for the quantitative analysis of this compound, including:
- High-Performance Liquid Chromatography (HPLC): HPLC, coupled with UV detection, is a widely used technique for determining this compound concentrations in plasma samples [, ] and pharmaceutical formulations [, ]. Ion-pair RP-HPLC is another variant employed for assaying sustained-release tablets [].
- Spectrophotometry: This method, relying on the drug's UV absorbance, offers a simple and rapid approach for content determination in solutions, formulations [], and biological samples [].
Q12: Are there any electrochemical methods used for this compound analysis?
A12: Yes, flow injection analysis, utilizing tubular membrane ion-selective electrodes and coated wires, provides a sensitive approach for this compound determination []. Conductometric titration is another electrochemical method used for this purpose.
Q13: Have there been any preclinical studies investigating the potential toxicity of this compound?
A13: Yes, reproductive and developmental toxicity studies have been conducted in rats, administering this compound orally during fetal organogenesis [] and perinatal/lactation periods []. These studies identified a no-effect dose level and provided valuable insights into potential risks.
Q14: What histological changes were observed in rat fetuses exposed to this compound?
A14: In studies where pregnant rats received this compound, fetal examinations revealed various histological changes. Notably, alterations were observed in the kidneys [], pancreas [], and cerebellum []. These findings highlight the importance of careful consideration regarding this compound use during pregnancy.
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